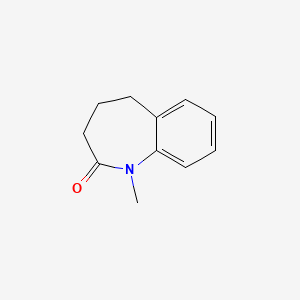

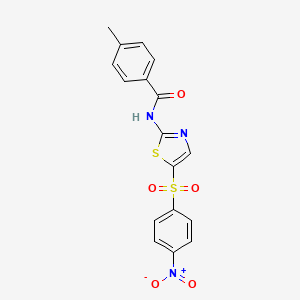

![molecular formula C11H16ClN3O B2479992 2-[(5-chloropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine CAS No. 2200496-93-9](/img/structure/B2479992.png)

2-[(5-chloropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[(5-chloropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine, also known as JNJ-40411813, is a novel compound with potential therapeutic applications in the field of neuroscience. This compound belongs to the class of cyclopentane derivatives and has been developed as a selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2).

Scientific Research Applications

Antimicrobial and Antitumor Activities

Compounds similar to 2-[(5-chloropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine have been synthesized and evaluated for their biological activities, including insecticidal, antimicrobial, and antitumor effects. Studies have revealed that these compounds exhibit promising activity against various pathogens and cancer cell lines:

- Insecticidal and Antibacterial Potential : Pyrimidine linked heterocyclic compounds have shown significant insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms (Deohate & Palaspagar, 2020).

- Antitumor Activities : N-(2′-arylaminepyrimidin4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives exhibited noticeable antitumor activities, indicating their potential in cancer treatment (De-qing, 2011).

- Antimicrobial Activity of Formamidine Derivatives : Formamidine derivatives of 2-chloropyrimidin-4-yl showed promising antimicrobial activity against pathogenic bacteria and fungi (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2016).

- Synthesis and Biological Activity of Bromo-Chloropyrimidin Derivatives : Novel bromo-chloropyrimidin derivatives have been synthesized and exhibited significant antimicrobial activity against tested bacterial and fungal strains (Ranganatha et al., 2018).

Crystal Structure and Synthesis

The synthesis and crystal structure of various pyrimidine derivatives have been studied, offering insights into their potential applications in scientific research:

- Crystal Structure of Triazolo[1,5-a]pyrimidin : The crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine was elucidated, revealing inversion dimers via N—H⋯N hydrogen bonds and π-stacking interactions (Repich et al., 2017).

- Antimicrobial Evaluation of Polyheterocyclic Systems : Cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines exhibited pronounced antimicrobial properties, with structure-activity relationship studies highlighting the role of specific substituents (Sirakanyan et al., 2021).

Mechanism of Action

Target of Action

The primary target of this compound is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract . It plays a crucial role in glucose homeostasis and insulin secretion .

Mode of Action

The compound acts as an agonist to the GPR119 receptor . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, the compound stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract .

Biochemical Pathways

The activation of GPR119 leads to the stimulation of the adenylate cyclase pathway . This results in an increase in cyclic AMP levels, which in turn activates protein kinase A. The activation of this kinase leads to the phosphorylation of various proteins, triggering a cascade of events that result in the secretion of insulin and GLP-1 .

Pharmacokinetics

It was observed that the compound showed a dose-dependent increase in exposure in a single ascending dose study in normal healthy humans This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The activation of GPR119 by the compound leads to the secretion of insulin and GLP-1 . Insulin is a hormone that regulates the amount of glucose in the blood, while GLP-1 is an incretin hormone that stimulates insulin secretion in a glucose-dependent manner. Therefore, the compound’s action results in improved glucose homeostasis and potential therapeutic benefits in the treatment of type 2 diabetes .

properties

IUPAC Name |

2-(5-chloropyrimidin-2-yl)oxy-N,N-dimethylcyclopentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3O/c1-15(2)9-4-3-5-10(9)16-11-13-6-8(12)7-14-11/h6-7,9-10H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTNGKFFZGRDFGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCC1OC2=NC=C(C=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

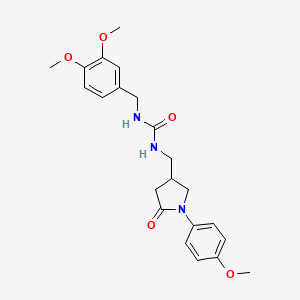

![3-isopropyl-8,9-dimethoxy-5-{[(E)-3-phenyl-2-propenyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2479909.png)

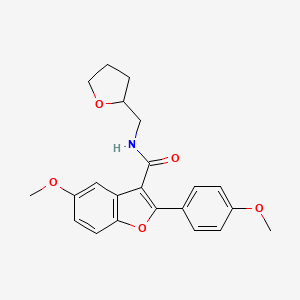

![2-(4-Chlorophenoxy)-2-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]propanamide](/img/structure/B2479910.png)

![Tert-butyl 4-[(5,6-dichloropyridin-3-yl)sulfonyl]-2,3-dimethylpiperazine-1-carboxylate](/img/structure/B2479911.png)

![Ethyl 4-oxo-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2479915.png)

![4-chloro-3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoic Acid](/img/structure/B2479924.png)

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2479926.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide](/img/structure/B2479928.png)

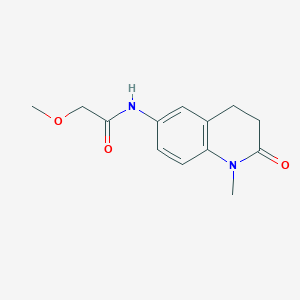

![Methyl 5-(((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2479929.png)